2-Methanesulfonamido-3-methylpentanoic acid

Description

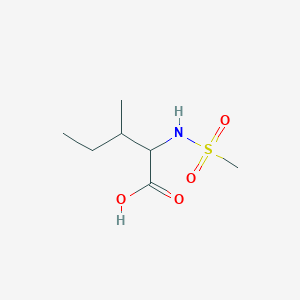

2-Methanesulfonamido-3-methylpentanoic acid is a chemical compound with the molecular formula C7H15NO4S and a molecular weight of 209.27 g/mol . It is also known by its IUPAC name, N-(methylsulfonyl)isoleucine . This compound is characterized by the presence of a methanesulfonamido group attached to a 3-methylpentanoic acid backbone.

Properties

IUPAC Name |

2-(methanesulfonamido)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-4-5(2)6(7(9)10)8-13(3,11)12/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLMSGPIOWVDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methanesulfonamido-3-methylpentanoic acid typically involves the reaction of isoleucine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Methanesulfonamido-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonamido group to a methylamino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Methanesulfonamido-3-methylpentanoic acid serves as a building block in organic synthesis. Its sulfonamide group provides unique reactivity, allowing it to be utilized in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

Research indicates that this compound may exhibit biological activity , particularly in its interactions with biomolecules. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with proteins, potentially influencing their functions. Studies are ongoing to explore its role in metabolic pathways and its effects on cellular processes.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential . It may act as a precursor in drug synthesis, especially for compounds targeting specific biological pathways. Preliminary studies suggest that it could have implications in treating metabolic disorders due to its structural similarity to amino acids involved in metabolic processes.

Industrial Applications

The compound is also relevant in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Surfactants : Enhancing the stability and performance of emulsions.

- Agricultural Chemicals : Potential use as an active ingredient in agrochemicals due to its biological activity.

- Polymer Chemistry : Acting as a modifier or additive to improve the properties of polymers.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Interaction with biomolecules | Influences protein function |

| Medicine | Precursor in drug synthesis | Potential treatment for metabolic disorders |

| Industry | Surfactants, agricultural chemicals, polymer modification | Enhances product performance |

A study investigated the interaction of this compound with specific protein targets involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Case Study 2: Industrial Application

Another research project focused on the use of this compound as a surfactant in agricultural formulations. The findings demonstrated improved stability and efficacy of emulsions compared to traditional surfactants, highlighting its potential for enhancing agricultural product performance.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-3-methylpentanoic acid involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

2-Methanesulfonamido-3-methylpentanoic acid can be compared with similar compounds such as:

N-(methylsulfonyl)valine: Similar structure but with a valine backbone.

N-(methylsulfonyl)leucine: Similar structure but with a leucine backbone.

N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

2-Methanesulfonamido-3-methylpentanoic acid (CAS Number: 1102880-91-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₇H₁₅NO₄S

- Molecular Weight : 195.27 g/mol

- Density : 1.061 g/mL at 25 °C

- Boiling Point : 332.9 °C

- Melting Point : Not available

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and energy production.

- Antimicrobial Properties : Some data indicate that it may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antibiotics.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against specific bacterial strains. |

| Enzyme Inhibition | Possible inhibition of key metabolic enzymes, affecting cellular metabolism. |

| Cell Proliferation | May influence cell growth and proliferation rates in certain cancer models. |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

In a computational study focusing on drug discovery, researchers utilized virtual screening methods to identify potential inhibitors of key metabolic enzymes. The results highlighted that this compound had a favorable binding affinity to target enzymes involved in amino acid metabolism . This suggests that the compound could modulate metabolic pathways effectively.

Study 3: Cancer Cell Proliferation

A pilot study investigated the effects of various metabolites on breast cancer cells, where this compound was included as a test compound. The findings suggested that it could alter cell proliferation rates, indicating possible applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.